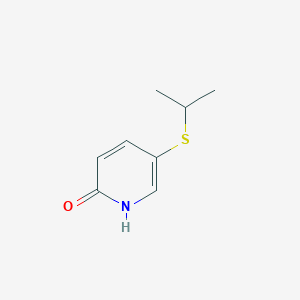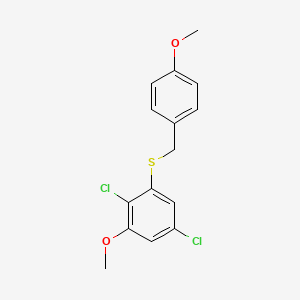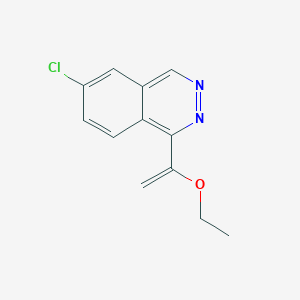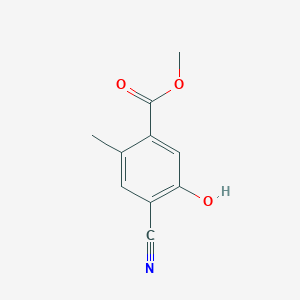![molecular formula C8H8BrNO2 B8304888 6-(Bromomethyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B8304888.png)
6-(Bromomethyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Bromomethyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine is a heterocyclic compound with the molecular formula C8H8BrNO2 It features a bromomethyl group attached to a dihydro-dioxino-pyridine ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Bromomethyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine typically involves the bromination of a precursor compound. One common method involves the reaction of 2,3-dihydro-1,4-dioxino[2,3-b]pyridine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to achieve the desired product quality.
化学反应分析
Types of Reactions
6-(Bromomethyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction of the compound can lead to the formation of different derivatives with altered properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and primary amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation, often in acidic or basic media.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminomethyl derivatives, while oxidation reactions can produce carboxylic acids or aldehydes.
科学研究应用
6-(Bromomethyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
作用机制
The mechanism of action of 6-(Bromomethyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. The compound may also interact with cellular pathways involved in signal transduction, gene expression, or metabolic processes .
相似化合物的比较
Similar Compounds
- 7-Bromo-2,3-dihydro-1,4-dioxino[2,3-b]pyridine
- 6-Chloro-2,3-dihydro-1,4-dioxino[2,3-b]pyridine
- 6-Iodo-2,3-dihydro-1,4-dioxino[2,3-b]pyridine
Uniqueness
6-(Bromomethyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate for the synthesis of a wide range of derivatives with diverse applications .
属性
分子式 |
C8H8BrNO2 |
|---|---|
分子量 |
230.06 g/mol |
IUPAC 名称 |
6-(bromomethyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine |
InChI |
InChI=1S/C8H8BrNO2/c9-5-6-1-2-7-8(10-6)12-4-3-11-7/h1-2H,3-5H2 |
InChI 键 |
WWMZHUQMPYVMJW-UHFFFAOYSA-N |
规范 SMILES |
C1COC2=C(O1)C=CC(=N2)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-iodo-2-isopropyl-2H-pyrazolo[4,3-b]pyridine](/img/structure/B8304806.png)
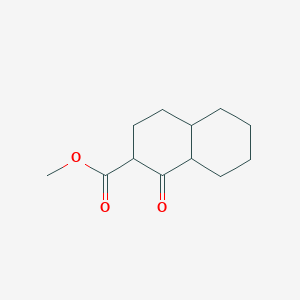
![5-Chloro-2-cyclopropylpyrazolo[1,5-a]pyrimidine](/img/structure/B8304824.png)
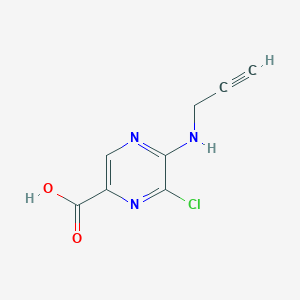
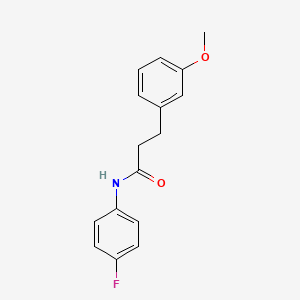
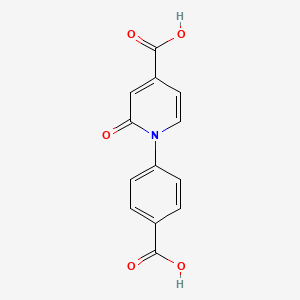
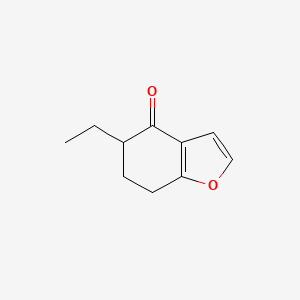
![tert-butyl(2S,3S)-2-[(2-aminoethyl)amino]-3-methylpentanoate](/img/structure/B8304875.png)


